(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Overview
Description
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound that belongs to the oxadiazole family.
Scientific Research Applications
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antioxidant activities.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to possess a wide range of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
For instance, one study reported that an oxadiazole derivative upregulated the expression of apoptotic proteins BAX and caspase 3 in breast cancer cells and downregulated anti-apoptotic BCL-2 protein expression, pro-survival protein Akt as well as estrogen receptor .
Biochemical Pathways
For instance, they have been found to have anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Result of Action
Oxadiazole derivatives have been reported to possess a wide range of biological activities . For instance, they have been found to have anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Future Directions
The future directions for research on “(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, there is significant potential for the development of new pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Common reagents used in these reactions include lead tetraacetate, potassium permanganate, and iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance reaction efficiency and yield. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a common approach .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and acetic acid derivatives .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-12-11-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPCKQCSWWCRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325826 | |
Record name | (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99361-50-9 | |
Record name | (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.